molecular formula C15H13NO B14182058 1-Propen-1-ol, 2-phenyl-3-(phenylimino)- CAS No. 918896-88-5

1-Propen-1-ol, 2-phenyl-3-(phenylimino)-

Cat. No.: B14182058
CAS No.: 918896-88-5
M. Wt: 223.27 g/mol
InChI Key: PFBOVADWUCJUPI-UHFFFAOYSA-N
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Description

1-Propen-1-ol, 2-phenyl-3-(phenylimino)- is an organic compound with a unique structure that includes both phenyl and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propen-1-ol, 2-phenyl-3-(phenylimino)- typically involves the reaction of phenylhydrazine with cinnamaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Propen-1-ol, 2-phenyl-3-(phenylimino)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce phenylamines.

Scientific Research Applications

1-Propen-1-ol, 2-phenyl-3-(phenylimino)- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-Propen-1-ol, 2-phenyl-3-(phenylimino)- involves its interaction with various molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamyl alcohol: Similar in structure but lacks the imino group.

    Phenylhydrazine: Contains the imino group but lacks the propen-1-ol structure.

    Benzaldehyde: Shares the phenyl group but has different functional groups.

Properties

CAS No.

918896-88-5

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

3-anilino-2-phenylprop-2-enal

InChI

InChI=1S/C15H13NO/c17-12-14(13-7-3-1-4-8-13)11-16-15-9-5-2-6-10-15/h1-12,16H

InChI Key

PFBOVADWUCJUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CNC2=CC=CC=C2)C=O

Origin of Product

United States

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